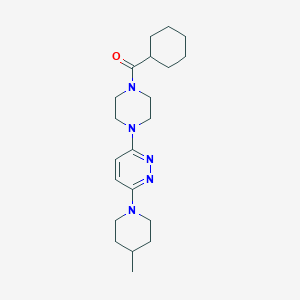![molecular formula C16H20BrNO3 B2365324 トランス-ベンジル 2-(ブロモメチル)ヘキサヒドロフロ[2,3-c]ピリジン-6(2H)-カルボキシレート CAS No. 354154-95-3](/img/structure/B2365324.png)
トランス-ベンジル 2-(ブロモメチル)ヘキサヒドロフロ[2,3-c]ピリジン-6(2H)-カルボキシレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate is a complex organic compound with a unique structure that includes a bromomethyl group, a hexahydrofuro ring, and a pyridine carboxylate moiety
科学的研究の応用
Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and discovery.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4) . The reaction conditions must be carefully controlled to ensure the selective bromination of the desired position on the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.
作用機序
The mechanism of action of Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The hexahydrofuro ring and pyridine carboxylate moiety may also contribute to the compound’s overall reactivity and binding affinity to specific targets.
類似化合物との比較
Similar Compounds
Benzyl Bromide: A simpler compound with a bromomethyl group attached to a benzene ring.
Hexahydro-2H-furo[2,3-c]pyridine: A compound with a similar hexahydrofuro ring structure but lacking the bromomethyl and carboxylate groups.
Pyridine-2-carboxylate: A compound with a similar pyridine carboxylate moiety but lacking the hexahydrofuro ring and bromomethyl group.
特性
IUPAC Name |
benzyl (3aR,7aR)-2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c17-9-14-8-13-6-7-18(10-15(13)21-14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2/t13-,14?,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYESLKOIIXXBHE-LOWNFYCTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1CC(O2)CBr)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]2[C@H]1CC(O2)CBr)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-3-carboxamide](/img/structure/B2365244.png)
![5-methyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2365245.png)


![1,6,7,8-tetramethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2365250.png)


![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2365253.png)
![N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/new.no-structure.jpg)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-6-carboxylic acid](/img/structure/B2365257.png)


